
Vytorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A pharmaceutical preparation of ezetimibe and simvastatin that is used in the treatment of HYPERCHOLESTEROLEMIA and HYPERLIPIDEMIAS.
科学的研究の応用
Cholesterol Management
Vytorin has been shown to effectively lower LDL-C levels in various populations. Clinical studies indicate that patients taking this compound experience reductions in LDL-C ranging from 47% to 59%, depending on the dosage compared to simvastatin alone, which typically results in a 38% reduction .
Cardiovascular Event Reduction
The IMPROVE-IT (IMProved Reduction of Outcomes: this compound Efficacy International Trial) study demonstrated that this compound significantly reduces both initial and recurrent cardiovascular events compared to simvastatin alone. The study involved over 18,000 patients with acute coronary syndromes and showed a 9% reduction in total cardiovascular events for those treated with this compound .
Familial Hypercholesterolemia
This compound has been particularly effective as an add-on therapy for patients with familial hypercholesterolemia (HoFH). In studies, switching from simvastatin to this compound resulted in an average LDL-C reduction of 23% to 29%, showcasing its utility in managing this genetic condition .
Heart and Renal Protection
The Study of Heart and Renal Protection (SHARP) trial evaluated this compound's effects on patients with chronic kidney disease. Results indicated that this compound not only lowered cholesterol but also had beneficial effects on renal outcomes, highlighting its potential role in managing patients with concurrent renal issues .
Safety Profile
This compound is generally well-tolerated, with adverse effects similar to those observed with statins alone. The incidence of myopathy and rhabdomyolysis was low in clinical trials, making it a safe option for long-term use in appropriate patient populations .
Comparative Effectiveness
A comparison of this compound with other lipid-lowering therapies shows its efficacy:
Treatment | LDL-C Reduction (%) | Cardiovascular Event Reduction (%) |
---|---|---|
This compound | 47-59 | 9% |
Simvastatin Alone | 38 | Reference |
Ezetimibe Alone | Variable | Not specified |
特性
CAS番号 |
444313-53-5 |
---|---|
分子式 |
C49H59F2NO8 |
分子量 |
828 g/mol |
IUPAC名 |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate;(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H38O5.C24H21F2NO3/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19;25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3;1-12,21-23,28-29H,13-14H2/t15-,16-,18+,19+,20-,21-,23-;21-,22+,23-/m01/s1 |
InChIキー |
PNAMDJVUJCJOIX-IUNFJCKHSA-N |
SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
異性体SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O |
正規SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Key on ui other cas no. |
444313-53-5 |
同義語 |
Combination, Ezetimibe-Simvastatin Combination, Ezetimibe-Simvastatin Drug Drug Combination, Ezetimibe-Simvastatin Ezetimibe Simvastatin Combination Ezetimibe Simvastatin Drug Combination ezetimibe, simvastatin drug combination ezetimibe-simvastatin combination Ezetimibe-Simvastatin Drug Combination Inegy Vytorin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。